molecular formula C15H19N3O2 B6021995 N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B6021995
M. Wt: 273.33 g/mol
InChI Key: GQHOVFSKKIRATQ-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives

Chemical Reactions Analysis

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a nematicide, exhibiting significant activity against plant-parasitic nematodes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-8-6-7-9-11(10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHOVFSKKIRATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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